
(4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is further connected to a piperidine ring via a methanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone typically involves the reaction of 4-bromo-2,6-difluoroaniline with piperidine in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds to (4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone include:
(4-Bromo-phenyl)(piperidin-1-yl)methanone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(2-Bromo-4,6-difluorophenyl)(piperidin-1-yl)methanone: Similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrF2NO |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H12BrF2NO/c13-8-6-9(14)11(10(15)7-8)12(17)16-4-2-1-3-5-16/h6-7H,1-5H2 |
InChI Key |
DCHHNTBZOZEWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


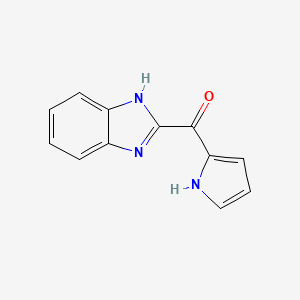
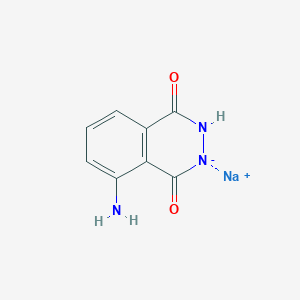
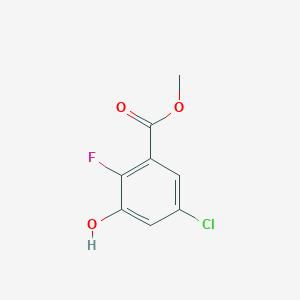
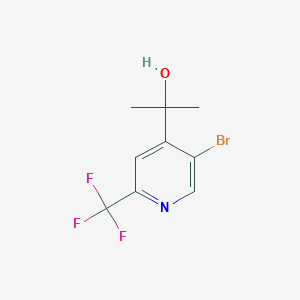
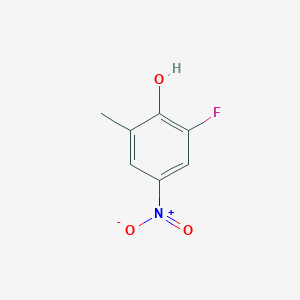
![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
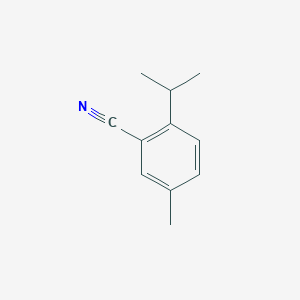
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
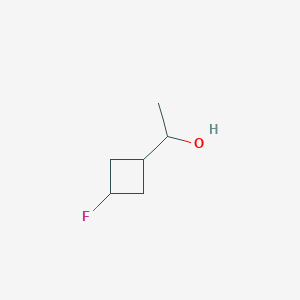

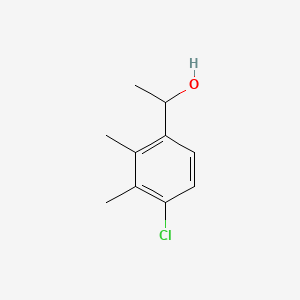

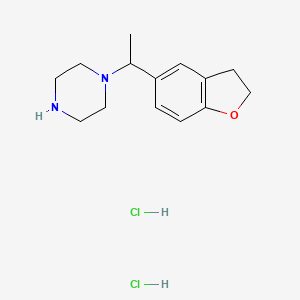
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
